molecular formula C13H20O3 B12685292 Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate CAS No. 95873-42-0

Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate

Cat. No.: B12685292
CAS No.: 95873-42-0
M. Wt: 224.30 g/mol
InChI Key: WUMWBENNYNYNCU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate is an organic compound with a complex structure that includes a cyclohexane ring, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexanone derivative followed by esterification. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ester group into an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methyl-5-(1-methylethyl): This compound has a similar structure but lacks the ester functional group.

    Methylcyclohexene: This compound has a similar cyclohexane ring but different substituents.

Uniqueness

Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

95873-42-0

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 2-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)acetate

InChI

InChI=1S/C13H20O3/c1-8(2)10-5-11(7-13(15)16-4)9(3)12(14)6-10/h9-11H,1,5-7H2,2-4H3

InChI Key

WUMWBENNYNYNCU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(CC1=O)C(=C)C)CC(=O)OC

Origin of Product

United States

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